molecular formula C17H18N2O2S B4395700 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide

Cat. No. B4395700
M. Wt: 314.4 g/mol
InChI Key: AMPNDBPFVBMANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide, commonly known as 2C-T-7, is a psychedelic drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1981 and gained popularity in the late 1990s and early 2000s as a recreational drug. However, due to its potential risks and harmful effects, it was later banned in many countries.

Mechanism of Action

The exact mechanism of action of 2C-T-7 is not fully understood. However, it is believed to work by binding to the serotonin receptors in the brain, which leads to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The use of 2C-T-7 has been associated with various biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause hallucinations, altered perception of time and space, and changes in mood and behavior.

Advantages and Limitations for Lab Experiments

The use of 2C-T-7 in laboratory experiments has both advantages and limitations. One advantage is that it can be used to study the effects of serotonin receptor agonists on the brain and behavior. However, its potential risks and harmful effects make it difficult to use in human studies, and its legal status limits its availability for research purposes.

Future Directions

There are several future directions for research on 2C-T-7. One area of interest is its potential use as a treatment for chronic pain and inflammatory disorders. Another area of research is the development of safer and more effective psychedelic drugs for therapeutic use. Additionally, further studies are needed to fully understand the mechanism of action and long-term effects of 2C-T-7.
In conclusion, while 2C-T-7 has gained notoriety as a recreational drug, it has also been studied for its potential therapeutic applications. Its mechanism of action and physiological effects make it an interesting subject for scientific research. However, its potential risks and harmful effects make it difficult to use in human studies, and its legal status limits its availability for research purposes.

Scientific Research Applications

Despite being banned in many countries, 2C-T-7 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties and has been studied as a potential treatment for chronic pain and inflammatory disorders.

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-21-13-4-5-16-15(9-13)12(11-19-16)6-7-18-17(20)10-14-3-2-8-22-14/h2-5,8-9,11,19H,6-7,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPNDBPFVBMANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(thiophen-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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